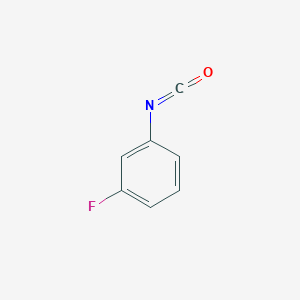

3-フルオロフェニルイソシアネート

概要

説明

3-Fluorophenyl isocyanate is a chemical compound that is part of the isocyanate group, which are known for their reactivity and are widely used in the synthesis of various organic compounds. While the provided papers do not directly discuss 3-fluorophenyl isocyanate, they do provide insights into the behavior of similar compounds and their potential applications in fields such as drug delivery, materials science, and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-fluorophenyl isocyanate involves various chemical reactions that introduce the isocyanate group into the molecule. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with other reactants to produce a compound with potential antitumor activity . Similarly, the synthesis of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates demonstrates the versatility of fluoro-substituted phenyl groups in creating new materials with potential applications in copolymerization .

Molecular Structure Analysis

The molecular structure of compounds containing fluorophenyl groups can be analyzed using various spectroscopic and computational methods. For example, the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde used both experimental and theoretical approaches to determine the optimized molecular structure and vibrational frequencies . This type of analysis is crucial for understanding the electronic properties and reactivity of such compounds.

Chemical Reactions Analysis

Chemical reactions involving fluorophenyl isocyanates and related compounds can be complex and diverse. The bioorthogonal removal of 3-isocyanopropyl groups, for example, enables the controlled release of fluorophores and drugs in vivo, demonstrating the potential of these compounds in biological systems and drug delivery . The reactivity of these groups with tetrazines to release functional groups under physiological conditions is a significant finding for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl isocyanates are influenced by the presence of the fluorine atom and the isocyanate group. These properties can affect the compound's stability, reactivity, and suitability for various applications. The infrared spectrum, structural and optical properties, and molecular docking study of related compounds provide insights into the potential interactions with biological targets and their role in nonlinear optics . The synthesis and copolymerization of fluoro-substituted phenylcyanoacrylates further illustrate the impact of these properties on material science applications .

科学的研究の応用

3-フルオロフェニルイソシアネート:包括的な分析: 3-フルオロフェニルイソシアネートは、科学研究において多くの用途を持つ汎用性の高い化学化合物です。以下は、この化合物のユニークな用途に焦点を当てた詳細なセクションです。

抗生物質の合成

3-フルオロフェニルイソシアネートは、グラム陽性菌によって引き起こされる感染症の治療に用いられるリネゾリドの合成に使用されてきました。 この用途は、製薬合成における役割を強調しており、薬物分子にフッ素含有フェニル基を導入するために使用でき、薬物動態特性を変化させる可能性があります .

ウレイドプリンの調製

この化合物は、潜在的な生物学的活性を持つ化合物である、置換された6-ウレイドプリンの調製にも使用されます。 プリン誘導体への3-フルオロフェニル基の導入は、新規治療薬の開発にとって重要となる可能性があります .

化学における研究ツール

それは、イソシアネート反応と機構を研究するための化学研究における貴重なツールとして役立ち、有機化学の原理のより深い理解に貢献しています。

各アプリケーションの詳細については、追加の特定の検索または専門データベースへのアクセスが必要となります。

Safety and Hazards

3-Fluorophenyl isocyanate is flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Target of Action

3-Fluorophenyl isocyanate is a fluorinated building block used in chemical synthesis

Biochemical Pathways

It has been used in the synthesis of linezolid and in the preparation of substituted 6-ureidopurines , indicating its potential role in modifying biochemical pathways.

Pharmacokinetics

The presence of the fluorine atom can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .

Result of Action

The molecular and cellular effects of 3-Fluorophenyl isocyanate’s action depend on the specific context of its use. In the synthesis of linezolid and substituted 6-ureidopurines, it contributes to the formation of the final compounds .

Action Environment

The action, efficacy, and stability of 3-Fluorophenyl isocyanate can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . It’s also important to take precautionary measures against static discharge .

特性

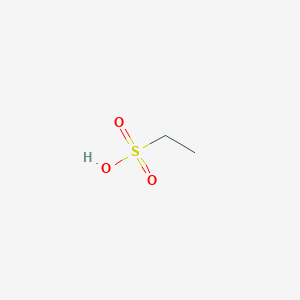

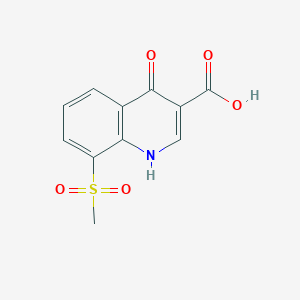

IUPAC Name |

1-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWVZGZRYDACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193403 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404-71-7 | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorophenyl isocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQY8BHX3TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

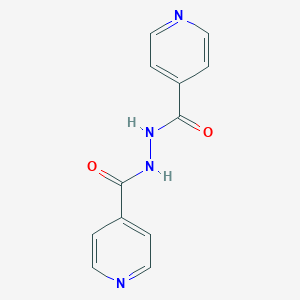

Q1: What is the role of 3-fluorophenyl isocyanate in the synthesis of linezolid and its analogues?

A1: 3-Fluorophenyl isocyanate serves as a key starting material in the synthesis of linezolid, a clinically important oxazolidinone antibiotic, and its structural analogues. [, ] In the synthetic routes described, 3-fluorophenyl isocyanate reacts with (R)-epichlorohydrin or 2-chloromethyloxirane to form a carbamate intermediate. This intermediate undergoes further chemical transformations, ultimately leading to the formation of the desired oxazolidinone ring system. [, ]

Q2: How does the structure of 3-fluoro-4-(2-arylthiazol-4-yl)phenyl oxazolidinone derivatives, synthesized using 3-fluorophenyl isocyanate, relate to their antibacterial activity?

A2: Research indicates that introducing a 2-arylthiazol-4-yl moiety at the 4-position of the 3-fluorophenyl ring in oxazolidinone derivatives can enhance antibacterial activity. [] Specifically, compounds IXc and Xc, featuring specific substituents on the arylthiazol moiety, exhibited promising antibacterial activities. [] While the exact mechanism of action for these compounds requires further investigation, this structural modification likely influences their binding affinity to bacterial ribosomes, ultimately inhibiting protein synthesis. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antibacterial potency of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Carbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B146904.png)